molecular formula C9H12F2N2O2 B2866093 1-Tert-butyl-3-(difluoromethyl)pyrazole-4-carboxylic acid CAS No. 2248396-11-2

1-Tert-butyl-3-(difluoromethyl)pyrazole-4-carboxylic acid

Cat. No. B2866093
CAS RN: 2248396-11-2
M. Wt: 218.204
InChI Key: YTXBQRPTNFDEAI-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-(difluoromethyl)pyrazole-4-carboxylic acid is an organic compound with the CAS Number: 1494107-12-8 . It has a molecular weight of 174.19 .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with dichloro ethyl acetoacetate as a raw material, which reacts with a Vilsmeier reagent under the action of an alkali to obtain an intermediate . This intermediate then undergoes a cyclization reaction with methyl hydrazine to form 1-methyl-3-dichloromethyl-ethyl-4-pyrazole carboxylate . A halogen exchange reaction with a fluorination reagent is then carried out to obtain 3-(difluoromethyl)-1-methyl-1H-ethyl-4-pyrazole carboxylate . Finally, a hydrolysis reaction is performed on this intermediate with a sodium hydroxide solution, followed by neutralization treatment with an acid to obtain high-purity 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H12F2N2/c1-8(2,3)12-5-4-6(11-12)7(9)10/h4-5,7H,1-3H3 .


Chemical Reactions Analysis

The compound is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides . Several recently marketed compounds have the same scaffold, leading to a growing global demand for this key intermediate .

Mechanism of Action

The compound is part of a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs), also called complex II inhibitors . These inhibitors are applied against a wide range of phytopathogens, including seed- and soil-borne diseases, as well as many different foliar cereal, fruit, and vegetable diseases .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment is advised .

properties

IUPAC Name

1-tert-butyl-3-(difluoromethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O2/c1-9(2,3)13-4-5(8(14)15)6(12-13)7(10)11/h4,7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXBQRPTNFDEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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